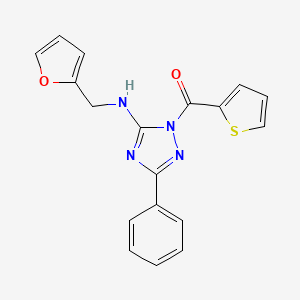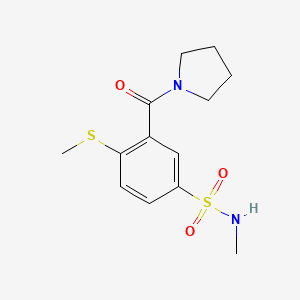
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. Farnesyltransferase is an important enzyme that is involved in the post-translational modification of proteins, specifically the addition of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is necessary for the proper localization and function of these proteins, including oncogenic proteins such as Ras. FTI-277 has been studied extensively for its potential as an anti-cancer agent and has shown promising results in preclinical studies.
Wirkmechanismus
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine works by inhibiting the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is necessary for the proper localization and function of these proteins. By inhibiting the farnesylation of these proteins, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine can disrupt their function and induce cell death. Specifically, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine targets the alpha subunit of farnesyltransferase, which is responsible for binding to the CaaX motif of target proteins.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine in lab experiments is its specificity for the farnesyltransferase enzyme. This allows for targeted inhibition of oncogenic proteins such as Ras, without affecting other cellular processes. However, one limitation of using N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are a number of future directions for research involving N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase. In addition, research is needed to better understand the mechanisms of action of N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine and how it interacts with other cellular processes. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine works by inhibiting the farnesylation of oncogenic proteins such as Ras, which are involved in the regulation of cell growth and proliferation. By inhibiting the farnesylation of these proteins, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine can disrupt their function and induce cell death.
Eigenschaften
IUPAC Name |
[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(15-9-5-11-25-15)22-18(19-12-14-8-4-10-24-14)20-16(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBIBLRYGXZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4736789.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![ethyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4736796.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4736799.png)
![2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4736803.png)
![4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4736808.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4736820.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4736842.png)
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4736847.png)
![4-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4736854.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B4736874.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736884.png)